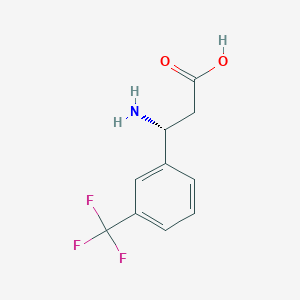

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Vue d'ensemble

Description

®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative featuring a trifluoromethyl group attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction conditions are optimized to ensure good functional group tolerance and high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The scalability of these methods is crucial for producing sufficient quantities for research and commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions are typically mild to moderate, ensuring the stability of the trifluoromethyl group.

Major Products

The major products formed from these reactions include oximes, nitriles, difluoromethyl derivatives, and various substituted phenylpropanoic acids.

Applications De Recherche Scientifique

Pharmaceutical Development

(R)-TFMPA is recognized for its potential in drug design due to its unique structural properties. Its ability to interact with various biological targets makes it a candidate for developing novel therapeutics.

| Application Area | Details |

|---|---|

| Drug Design | Enhances bioavailability and metabolic stability of compounds. |

| Enzyme Interaction | Acts as an inhibitor or activator depending on the context. |

Biological Research

In biological studies, (R)-TFMPA has been investigated for its effects on cellular processes and signaling pathways.

- Antimicrobial Activity: Preliminary studies indicate that derivatives of (R)-TFMPA exhibit antimicrobial properties against pathogens like Chlamydia trachomatis.

- Hormonal Modulation: Research suggests that (R)-TFMPA can influence the secretion of anabolic hormones such as insulin and testosterone, which may aid in muscle growth and recovery post-exercise .

Case Study 1: Antichlamydial Activity

A study examining the antichlamydial properties of (R)-TFMPA derivatives demonstrated significant efficacy against C. trachomatis. Immunofluorescence assays revealed that compounds with the trifluoromethyl substituent had superior activity compared to unsubstituted analogs, emphasizing the importance of this functional group in enhancing biological potency.

Case Study 2: Metabolic Effects During Exercise

Research focused on the effects of (R)-TFMPA during physical exertion indicated that administration could lead to increased secretion of anabolic hormones. This suggests potential applications in sports medicine and metabolic health .

Industrial Applications

In industrial settings, (R)-TFMPA is utilized for developing new materials with enhanced properties:

- Thermal Stability: The trifluoromethyl group contributes to increased thermal stability and resistance to degradation.

- Material Science: Its unique chemical structure allows for modifications that can improve material performance in various applications.

Mécanisme D'action

The mechanism of action of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to increased efficacy. The pathways involved may include inhibition of enzymes or modulation of receptor activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

- ®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

- ®-3-Amino-3-(3-(difluoromethyl)phenyl)propanoic acid

Uniqueness

®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is unique due to the position of the trifluoromethyl group on the phenyl ring. This specific positioning can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds .

Activité Biologique

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, also known as (R)-TFMPA, is a chiral amino acid notable for its unique trifluoromethyl group, which significantly influences its biological activity. This article provides an in-depth examination of the compound's biological properties, synthesis, and potential applications in pharmacology.

Chemical Structure and Properties

- Molecular Formula : C10H10F3NO2

- Molecular Weight : Approximately 233.19 g/mol

- CAS Number : 143438-91-9

The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its interaction with biological systems. This structural feature allows (R)-TFMPA to modulate various biological pathways effectively.

Neurotransmitter Modulation

(R)-TFMPA has been identified as a potential modulator of neurotransmitter systems, particularly in relation to glutamate receptors. The compound's structural similarities to other amino acids that interact with these receptors suggest that it may influence synaptic transmission and plasticity. Studies indicate that (R)-TFMPA can enhance or inhibit receptor activity, making it a candidate for further exploration in neurological disorders.

Enzyme Inhibition Studies

Research has shown that (R)-TFMPA can inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on amino acid derivatives and their enzymatic interactions. The presence of the trifluoromethyl group is believed to enhance binding affinity to active sites of enzymes, leading to significant inhibition of enzymatic activity.

Case Studies and Research Findings

-

Neuropharmacological Research

- A study investigated the effects of (R)-TFMPA on glutamate receptor subtypes, revealing that it could selectively modulate receptor activity, which is crucial for developing treatments for conditions like epilepsy and neurodegenerative diseases.

-

Antimicrobial Activity

- In a separate investigation, (R)-TFMPA derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with the trifluoromethyl group exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts, highlighting the importance of this functional group in drug design.

The mechanism by which (R)-TFMPA exerts its biological effects involves:

- Receptor Interaction : The compound binds to specific neurotransmitter receptors, altering their activity.

- Enzymatic Pathway Modulation : By inhibiting key enzymes, (R)-TFMPA can affect metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| (S)-3-Amino-3-(2-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid | Hydroxyl group + trifluoromethyl | Neurotransmitter modulation | Shows similar receptor interaction patterns |

| 2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | Trifluoromethyl group | Antimicrobial activity | Enhanced efficacy compared to analogs |

Propriétés

IUPAC Name |

(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXBASRNQXYUIP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375874 | |

| Record name | (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793663-51-1 | |

| Record name | (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.